(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 135794-71-7
VCID: VC12005586
InChI: InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H
SMILES: CN(C)CCN(C)CCCl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride

CAS No.: 135794-71-7

Cat. No.: VC12005586

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride - 135794-71-7

Specification

CAS No. 135794-71-7
Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H
Standard InChI Key IUVDNBPHJPPIAJ-UHFFFAOYSA-N
SMILES CN(C)CCN(C)CCCl.Cl
Canonical SMILES CN(C)CCN(C)CCCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride is C₇H₁₈Cl₂N₂, with a molecular weight of 201.13 g/mol. Its IUPAC name is N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine hydrochloride, reflecting its branched alkylamine structure with dual functional groups: a reactive 2-chloroethyl chain and a dimethylaminoethyl substituent.

Key Physicochemical Characteristics

PropertyValue/DescriptionSource
AppearanceLikely white crystalline solid*
Melting PointNot reported (analogs: 205–208°C)
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityHygroscopic; stable under inert conditions

*Inferred from structural analogs like 2-chloro-N,N-dimethylethylamine HCl, which forms white solids .

The presence of both chloroethyl and dimethylamino groups confers dual reactivity: the chloroethyl moiety participates in nucleophilic substitution reactions, while the dimethylamino group enables acid-base interactions or coordination chemistry .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via stepwise alkylation of methylamine precursors. A patented approach for analogous compounds involves:

  • Chlorination of dimethylethanolamine with thionyl chloride (SOCl₂) at 5–15°C to form 2-chloro-N,N-dimethylethylamine .

  • Methylation of the intermediate with methylamine hydrochloride under reflux conditions.

  • Purification via ethanol recrystallization to yield the hydrochloride salt .

Reaction Scheme:
Dimethylethanolamine+SOCl22-Chloro-N,N-dimethylethylamine\text{Dimethylethanolamine} + \text{SOCl}_2 \rightarrow \text{2-Chloro-N,N-dimethylethylamine}
2-Chloro-N,N-dimethylethylamine+MethylamineTarget Compound\text{2-Chloro-N,N-dimethylethylamine} + \text{Methylamine} \rightarrow \text{Target Compound}

This method achieves yields >90% with purity ≥99%, minimizing inorganic salt byproducts (<0.5%) .

Optimization Challenges

  • Temperature Control: Exothermic chlorination requires ice-water baths to prevent thermal degradation .

  • Byproduct Management: Gaseous HCl and SO₂ are neutralized via absorption systems to meet environmental standards .

Applications in Pharmaceutical and Chemical Industries

Pharmaceutical Intermediate

The compound serves as a precursor for antihistamines (e.g., mepyramine) and calcium channel blockers (e.g., diltiazem) . Its chloroethyl group enables conjugation with bioactive molecules, while the dimethylaminoethyl chain enhances solubility for drug formulations .

Chemical Research

  • Alkylating Agent: Participates in nucleophilic substitutions to synthesize heterocycles or polymer precursors .

  • Coordination Chemistry: The dimethylamino group acts as a weak ligand for transition metals in catalytic systems.

Research Gaps and Future Directions

  • Biological Activity Studies: No data exist on its pharmacokinetics or therapeutic potential.

  • Environmental Impact: Degradation pathways and ecotoxicity remain uncharacterized.

  • Process Scaling: Continuous-flow systems could enhance yield and safety in industrial production .

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